molecular formula C10H9Br2N B6261181 4-(bromomethyl)isoquinoline hydrobromide CAS No. 1192352-33-2

4-(bromomethyl)isoquinoline hydrobromide

Cat. No.: B6261181
CAS No.: 1192352-33-2
M. Wt: 303
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)isoquinoline hydrobromide is an organic compound with the molecular formula C10H8BrN. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Bromomethyl)isoquinoline hydrobromide can be synthesized through the bromination of isoquinolin-4-ylmethanol. The process involves combining isoquinolin-4-ylmethanol with acetic acid and hydrobromic acid in acetic acid. The mixture is then heated at reflux for two hours, during which a precipitate forms .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed reactions is also common in industrial settings to achieve selective bromination .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)isoquinoline hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various isoquinoline derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

4-(Bromomethyl)isoquinoline hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)isoquinoline hydrobromide involves its interaction with various molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The compound’s aromatic structure allows it to interact with biological molecules, potentially affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Bromoisoquinoline: Similar in structure but lacks the bromomethyl group.

    Isoquinoline: The parent compound without any bromine substitution.

    4-(Chloromethyl)isoquinoline: Similar but with a chlorine atom instead of bromine.

Uniqueness

4-(Bromomethyl)isoquinoline hydrobromide is unique due to its specific bromomethyl substitution, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in selective organic synthesis and various research applications .

Properties

CAS No.

1192352-33-2

Molecular Formula

C10H9Br2N

Molecular Weight

303

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.